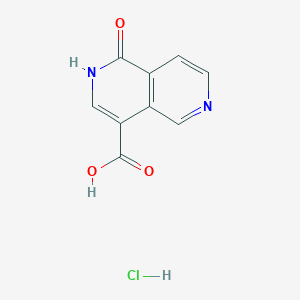

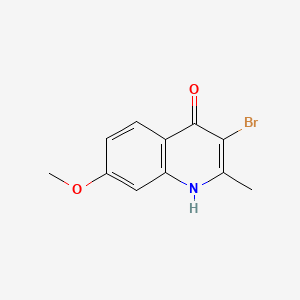

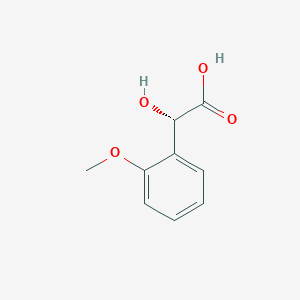

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride” is a type of naphthyridine, a class of heterocyclic compounds. Naphthyridines are characterized by a fused system of two pyridine rings and can exist in six isomeric forms depending on the location of the nitrogen atoms . These compounds are found in natural products, particularly in marine organisms and terrestrial plants, or can be synthetically produced .

Synthesis Analysis

The synthesis of naphthyridines has been extensively studied. One of the classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold is the Skraup quinoline synthesis adapted to 3-aminopyridine . Other strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

Naphthyridines are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes” due to their structure, which consists of a fused system of two pyridine rings . The specific molecular structure of “1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride” is not directly available from the search results.Chemical Reactions Analysis

Naphthyridines exhibit a wide range of reactivity. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and have their side chains modified . They can also form metal complexes .Applications De Recherche Scientifique

Synthesis Strategies

1,5-Naphthyridines can be synthesized using various strategies. These include cyclization reactions, condensations, and modifications of side chains. Researchers have explored both electrophilic and nucleophilic reagents to construct these heterocycles. The synthesis of 1,5-naphthyridines has been a topic of active investigation in recent years .

Reactivity

The reactivity of 1,5-naphthyridines is crucial for their applications. These compounds participate in oxidations, reductions, and cross-coupling reactions. Additionally, they form metal complexes, which can influence their properties and biological activities .

a. Anticancer Properties: Functionalized 1,6-naphthyridines have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, aiming to develop novel therapies .

b. Anti-HIV Activity: Certain 1,6-naphthyridines exhibit anti-human immunodeficiency virus (HIV) properties. These compounds may interfere with viral replication and serve as leads for drug development .

c. Antimicrobial Effects: Naphthyridine derivatives have potent antimicrobial activities. They have been investigated for combating both exo- and endoparasites in agriculture and cattle breeding .

d. Analgesic and Anti-Inflammatory Activities: While not exclusive to 1,6-naphthyridines, these compounds have been explored for their analgesic and anti-inflammatory effects. Their potential in pain management and inflammation modulation is an active area of research.

e. Antioxidant Properties: Some 1,6-naphthyridines exhibit antioxidant activity. These compounds may protect cells from oxidative stress and contribute to overall health .

f. Other Biological Activities: Naphthyridines obtained from natural sources have displayed diverse activities, including effects on the cardiovascular system, immune response, and neurological functions. These findings highlight the versatility of this class of compounds .

Mécanisme D'action

The mechanism of action of naphthyridines can vary depending on their specific structure and biological target. For instance, some naphthyridine alkaloids have shown a wide range of biological activities, including anti-infectious, anticancer, neurological, psychotropic effects, and effects on the cardiovascular system and immune response .

Orientations Futures

Given the wide range of biological activities exhibited by naphthyridines, they are a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring their properties, from chemical structures and general mechanisms of action to more specialized molecular targets .

Propriétés

IUPAC Name |

1-oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3.ClH/c12-8-5-1-2-10-3-6(5)7(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKSMVDBZZKKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NC=C2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2676983.png)

![cis-2,2-Dimethyltetrahydro-5H-1,3-dioxolo[4,5-c]pyrrole](/img/structure/B2676988.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2676994.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide](/img/structure/B2677001.png)

![Tert-butyl N-[1-[(prop-2-enoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2677005.png)